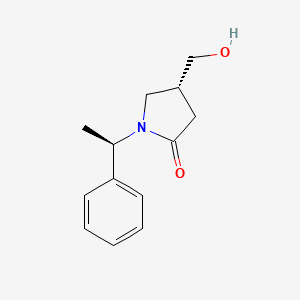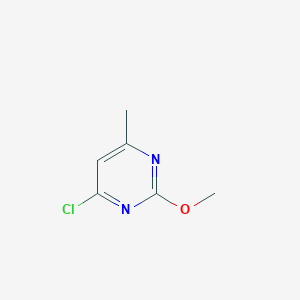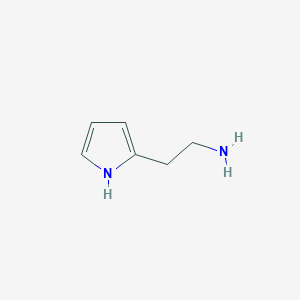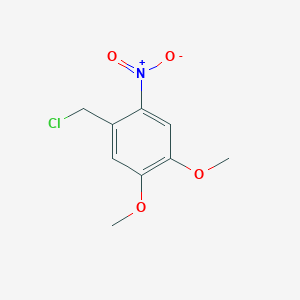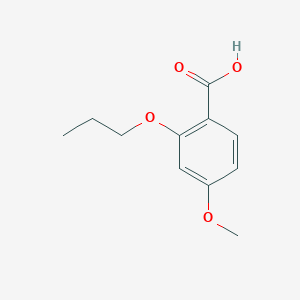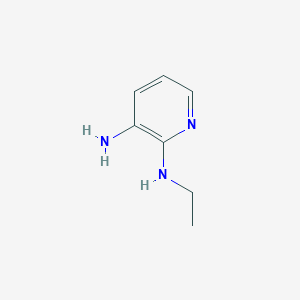
5-Carboxy-4-chloro-2-fluorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Carboxy-4-chloro-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C(_7)H(_5)BClFO(_4) It is a derivative of phenylboronic acid, characterized by the presence of carboxy, chloro, and fluoro substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-4-chloro-2-fluorophenylboronic acid typically involves the following steps:
-
Halogenation: : The introduction of chlorine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, starting from a suitable phenyl precursor, chlorination and fluorination can be carried out using reagents like chlorine gas (Cl(_2)) and fluorine gas (F(_2)) or their respective halogenating agents under controlled conditions.
-
Borylation: : The introduction of the boronic acid group is commonly achieved through a Miyaura borylation reaction. This involves the reaction of an aryl halide (in this case, the halogenated benzene) with a diboron reagent such as bis(pinacolato)diboron (B(_2)pin(_2)) in the presence of a palladium catalyst and a base like potassium acetate (KOAc).
-
Carboxylation: : The carboxyl group can be introduced via a carboxylation reaction, often using carbon dioxide (CO(_2)) under high pressure and temperature conditions, or through the hydrolysis of a suitable ester precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for halogenation and borylation steps, and the employment of robust catalysts and reagents to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form phenol derivatives. Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and sodium perborate (NaBO(_3)).
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde. Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: H(_2)O(_2), NaBO(_3), and other peroxides.
Reduction: LiAlH(_4), NaBH(_4), and catalytic hydrogenation.
Substitution: Nucleophiles like NH(_3), RNH(_2), and RSH under basic or acidic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Amino or thiol-substituted benzene derivatives.
科学研究应用
5-Carboxy-4-chloro-2-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Carboxy-4-chloro-2-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity by altering the electronic properties of the benzene ring.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the carboxy, chloro, and fluoro substituents, making it less versatile in certain synthetic applications.
4-Chloro-2-fluorophenylboronic acid: Similar but lacks the carboxyl group, limiting its use in reactions requiring carboxyl functionality.
5-Carboxy-2-fluorophenylboronic acid: Similar but lacks the chloro substituent, affecting its reactivity and binding properties.
Uniqueness
5-Carboxy-4-chloro-2-fluorophenylboronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in complex synthetic routes and in applications requiring precise molecular interactions.
属性
IUPAC Name |
5-borono-2-chloro-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGPPMCCAVZCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)C(=O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
